1-(4-Iodophenyl)pyrrolidine chemical structure and physical properties
1-(4-Iodophenyl)pyrrolidine chemical structure and physical properties
An In-Depth Technical Guide to 1-(4-Iodophenyl)pyrrolidine
Abstract
This technical guide provides a comprehensive examination of 1-(4-Iodophenyl)pyrrolidine (CAS No. 87350-76-3), a key heterocyclic building block in modern medicinal chemistry and materials science. The document details the compound's core chemical structure, physical and spectroscopic properties, and established synthetic methodologies. Emphasis is placed on its reactivity, particularly the strategic roles of the pyrrolidine ring and the aryl iodide moiety in advanced organic synthesis. Furthermore, this guide explores the compound's applications as a versatile scaffold in drug discovery, supported by a discussion of its functional importance in developing novel therapeutic agents. Safety protocols and handling considerations are also summarized to ensure its effective and safe utilization in a research and development setting.
Introduction
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle and stands as one of the most vital structural motifs in pharmaceutical sciences.[1][2] Its prevalence is underscored by its presence in over 20 FDA-approved drugs and numerous natural alkaloids.[3] The pyrrolidine scaffold imparts favorable physicochemical properties to molecules, such as enhanced aqueous solubility and the ability to form critical hydrogen bond interactions with biological targets.[4] Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic systems, a critical advantage in designing potent and selective drug candidates.[1][5]
1-(4-Iodophenyl)pyrrolidine combines this privileged heterocyclic core with a synthetically versatile iodinated phenyl group. This dual functionality makes it an exceptionally valuable intermediate for introducing the phenylpyrrolidine moiety into complex molecular architectures, primarily through modern cross-coupling reactions. This guide serves to consolidate the technical data on its structure, properties, synthesis, and applications for professionals engaged in chemical research and drug development.
Chemical Structure and Identification
1-(4-Iodophenyl)pyrrolidine is an aromatic amine featuring a pyrrolidine ring N-substituted onto a benzene ring at the para-position relative to an iodine atom.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | 1-(4-iodophenyl)pyrrolidine | |
| CAS Number | 87350-76-3 | [6] |
| Molecular Formula | C₁₀H₁₂IN | [6] |
| Molecular Weight | 273.11 g/mol | [6] |
| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)I | [6] |
| InChI Key | DPQIAEJLCJLSJK-UHFFFAOYSA-N |
Physical and Spectroscopic Properties
While comprehensive experimental data for this specific compound is not extensively published, the following table summarizes its known identifiers and typical spectroscopic characteristics derived from analogous structures.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Molecular Weight | 273.11 g/mol | Calculated from the molecular formula C₁₀H₁₂IN.[6] |
| Physical State | Not specified; likely a solid at room temperature. | Based on similar substituted aryl pyrrolidines. |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Chloroform (CDCl₃). | General property of similar organic compounds. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-(4-Iodophenyl)pyrrolidine. Below are the expected nuclear magnetic resonance (NMR) chemical shifts, based on spectral data from closely related N-aryl pyrrolidines.[7][8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two sets of signals corresponding to the pyrrolidine ring and the para-substituted phenyl group.
-
Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (approx. δ 6.5-7.5 ppm). The protons ortho to the iodine atom will appear downfield from the protons ortho to the nitrogen atom due to the deshielding effect of iodine.
-
Pyrrolidine Protons (α-CH₂): A triplet (approx. δ 3.2-3.4 ppm) corresponding to the four protons on the carbons adjacent to the nitrogen atom.
-
Pyrrolidine Protons (β-CH₂): A multiplet (approx. δ 1.9-2.1 ppm) for the four protons on the carbons beta to the nitrogen.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework.
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the iodine (C-I) will be at a relatively low field (approx. δ 80-90 ppm). The carbon attached to the nitrogen (C-N) will be significantly downfield (approx. δ 147 ppm). The remaining aromatic carbons will appear in the typical δ 115-138 ppm range.
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Pyrrolidine Carbons: Two signals are expected: one for the α-carbons (approx. δ 47-48 ppm) and one for the β-carbons (approx. δ 25-26 ppm).
-
Synthesis and Reactivity
The synthesis of 1-(4-Iodophenyl)pyrrolidine is most efficiently achieved via modern palladium-catalyzed cross-coupling chemistry, specifically the Buchwald-Hartwig amination.[9] This reaction forms the critical C-N bond between an aryl halide and an amine.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
This method provides a high-yielding and versatile route to the target compound from commercially available starting materials. The reaction couples 1,4-diiodobenzene with pyrrolidine using a palladium catalyst and a suitable phosphine ligand.[10][11]
Reaction Scheme: 1,4-Diiodobenzene + Pyrrolidine → 1-(4-Iodophenyl)pyrrolidine
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 1,4-diiodobenzene (1.0 equiv.), a palladium source such as Pd(OAc)₂ (0.02-0.05 equiv.), and a bulky electron-rich phosphine ligand like X-Phos or t-BuXPhos (1.2-1.5 equiv. relative to Pd).[12]
-
Solvent and Reagents: Add a dry, non-polar aprotic solvent such as toluene or 1,4-dioxane.
-
Addition of Amine and Base: Add pyrrolidine (1.2-1.5 equiv.) followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen and must be protected to maintain its activity.
-
Bulky Phosphine Ligand: Ligands like X-Phos facilitate the crucial reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[11]
-
Strong Base: The base is required to deprotonate the amine (or the amine-Pd complex), generating the active nucleophile for the coupling reaction.[9]
Caption: Workflow for the synthesis of 1-(4-Iodophenyl)pyrrolidine.
Chemical Reactivity
The reactivity of 1-(4-Iodophenyl)pyrrolidine is dominated by two key functional groups: the aryl iodide and the secondary amine nature of the pyrrolidine nitrogen.
-
Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and further C-N couplings.[13][14] This makes the molecule an excellent building block for elaborating the aromatic core. The iodide can be readily converted to other functional groups through metal-halogen exchange or used to construct biaryl systems.
-
Pyrrolidine Nitrogen: Although the nitrogen atom is part of an aniline-like system, its lone pair has reduced basicity and nucleophilicity compared to an alkylamine due to delocalization into the aromatic ring. However, it can still undergo reactions such as acylation or alkylation under specific conditions, though these are less common when the goal is to utilize the aryl iodide handle.
Applications in Research and Drug Development
The unique combination of a privileged heterocyclic scaffold and a reactive coupling handle makes 1-(4-Iodophenyl)pyrrolidine a valuable intermediate in drug discovery programs.[15]
-
Scaffold for CNS Agents: The N-phenylpyrrolidine motif is a core component of molecules targeting the central nervous system. Its rigid yet three-dimensional structure is ideal for fitting into the binding pockets of receptors and transporters.
-
Intermediate for Complex Synthesis: The primary application is as a synthon. Researchers can use the aryl iodide to couple this fragment with other complex molecules, rapidly building molecular diversity. For example, it can be used in the synthesis of inhibitors for various enzymes or ligands for G-protein coupled receptors (GPCRs).
-
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the pyrrolidine ring can be systematically modified (e.g., by introducing substituents) while the iodophenyl group serves as a constant anchor point for coupling to a target scaffold. This allows for systematic exploration of how changes to the pyrrolidine moiety affect biological activity.[16]
Caption: Functional role of 1-(4-Iodophenyl)pyrrolidine in drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(4-Iodophenyl)pyrrolidine is not widely available. Therefore, it should be handled with the precautions appropriate for a novel research chemical. General guidance can be taken from the SDS for the parent heterocycle, pyrrolidine.[17]
-
General Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Handle in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(4-Iodophenyl)pyrrolidine is a strategically important molecule for chemical synthesis and drug discovery. Its structure combines the beneficial physicochemical properties of the pyrrolidine ring with the exceptional synthetic utility of an aryl iodide. Modern synthetic methods, particularly the Buchwald-Hartwig amination, provide reliable access to this compound. Its primary value lies in its role as a versatile building block, enabling the efficient incorporation of the N-phenylpyrrolidine scaffold into a wide array of complex target molecules for pharmaceutical and materials science research.
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